2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-oxo-5H-pyrazolo[1,5-a]pyrazine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-11(8-18)13-14(19)15-6-7-17(13)16-12/h2-8H,1H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDESYLVWOSQMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134790 | |
| Record name | Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 4,5-dihydro-2-(4-methoxyphenyl)-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701134790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610377-12-2 | |
| Record name | Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 4,5-dihydro-2-(4-methoxyphenyl)-4-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1610377-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 4,5-dihydro-2-(4-methoxyphenyl)-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701134790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate diketone to form the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, alcohol derivatives, and various substituted pyrazolo[1,5-a]pyrazines .
Scientific Research Applications
Antiviral Properties
One of the notable applications of pyrazole derivatives is their antiviral activity. A related compound, 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, has been studied for its ability to inhibit HIV-1 integrase catalytic activity. Structure-activity relationship studies indicated that specific substituents could enhance binding affinity to the integrase active site, suggesting that similar modifications to 2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde could yield potent antiviral agents .
Antifungal Activity
Research has also identified pyrazole-containing compounds as effective antifungal agents. For instance, studies have demonstrated that certain pyrazoles exhibit inhibitory effects against fungal strains by targeting specific metabolic pathways . The potential of this compound in this context remains to be fully explored.
Drug Development
The structure of this compound positions it as a promising candidate for drug development. Its ability to form hydrogen bonds and interact with biological targets can be leveraged to design new pharmaceuticals targeting various diseases. The exploration of its derivatives could lead to compounds with enhanced efficacy and reduced side effects.
Enzyme Inhibition
Pyrazole derivatives have shown promise as enzyme inhibitors in biochemical pathways. The inhibition of enzymes such as succinate dehydrogenase has been documented for certain pyrazoles . Investigating the inhibitory potential of this compound on similar enzymes could provide insights into its therapeutic applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo-pyrazine and pyrazoline derivatives are widely studied for their pharmacological and agrochemical applications. Below is a detailed comparison of the target compound with structurally and functionally related analogs.
Structural Analogues
Key Research Findings and Trends
Substituent Optimization : Halogen (F, Cl) and electron-withdrawing groups (CN, COOEt) enhance bioactivity compared to methoxy, which may explain the discontinuation of the target compound .
Structural Rigidity: Fused pyrazolo-pyrazine cores (as in the target) exhibit planar conformations that favor DNA intercalation or enzyme binding, whereas pyrazolo-thienopyrimidines show greater solubility .
Aldehyde Utility : The carbaldehyde group enables further derivatization into hydrazones or Schiff bases, a strategy employed in antimicrobial and anticancer agent development .
Biological Activity
2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 269.25 g/mol |
| CAS Number | 1610377-12-2 |
| PubChem ID | 75176125 |
Antiviral Activity
Research has indicated that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant antiviral properties. A study focused on related compounds demonstrated their effectiveness in inhibiting HIV-1 integrase activity, with some derivatives showing IC values as low as 74 nM against the integrase catalytic activity and IC values of 63 nM for HIV-1 replication in cell cultures . The structural features that enhance this activity include a coplanar arrangement of metal-binding heteroatoms which optimizes binding to the integrase active site.
Anticancer Potential
The anticancer properties of pyrazolo derivatives have been widely studied. For instance, a review highlighted various pyrazolo derivatives that showed selective inhibition of cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the inhibition of key enzymes involved in tumor metabolism and proliferation .
Enzyme Inhibition
Recent studies have explored the enzyme inhibitory activities of pyrazolo derivatives. For example, certain derivatives have been shown to inhibit succinate dehydrogenase and other metabolic enzymes critical for cancer cell survival. This suggests potential applications in cancer treatment strategies aimed at metabolic vulnerabilities .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for the development of more potent derivatives. Modifications to the phenyl ring and the introduction of various substituents at different positions have been shown to significantly alter biological activity. For instance:
- Substituted Phenyl Groups : The presence of electron-donating groups (like methoxy) enhances solubility and biological activity.
- Carbonyl Group Positioning : The positioning of carbonyl groups influences binding affinity and selectivity towards target proteins.
Case Studies
- HIV-1 Integrase Inhibition : A series of synthesized compounds demonstrated varying degrees of potency against HIV-1 integrase, with specific modifications leading to enhanced efficacy in cellular assays.
- Anticancer Activity : A study investigated several pyrazolo derivatives against multiple cancer cell lines, revealing promising results where certain compounds exhibited cytotoxicity at low micromolar concentrations.
Q & A
Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde?
The compound is typically synthesized via cyclocondensation reactions. For example, hydrazine hydrate reacts with pyrazole-carbaldehyde precursors under reflux in ethanol or acetic acid, forming the pyrazolo[1,5-a]pyrazine core . Oxidation steps using agents like KMnO₄ in acetone/water mixtures may be required to introduce the aldehyde group at position 3, as seen in analogous pyrazolo-thienopyrimidine systems . Key intermediates should be characterized by ¹H/¹³C NMR and IR spectroscopy to confirm functional groups.
Q. How can the crystal structure of this compound be resolved to confirm regiochemistry?
Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data and resolve ambiguities in substituent positioning. For example, methoxyphenyl orientation can be validated via intermolecular interactions (e.g., π-π stacking) and hydrogen-bonding networks . Crystallization solvents (e.g., DMSO or dioxane) must be optimized to avoid disorder in the aldehyde moiety .
Q. What spectroscopic techniques are most reliable for confirming the aldehyde group in this molecule?
- ¹H NMR : A singlet at δ 9.8–10.2 ppm confirms the aldehyde proton.
- IR : A strong absorption band near 1700–1720 cm⁻¹ (C=O stretch) and 2820–2720 cm⁻¹ (C-H aldehyde stretch) is diagnostic.
- ¹³C NMR : A peak at δ 180–190 ppm corresponds to the carbonyl carbon of the aldehyde .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be addressed during characterization?
Contradictions may arise from dynamic effects (e.g., keto-enol tautomerism) or impurities. Solutions include:
- Variable-temperature NMR : To identify tautomeric equilibria.
- HPLC-MS : To detect byproducts or degradation compounds.
- Density Functional Theory (DFT) : Predict chemical shifts and compare with experimental data to resolve ambiguities .
Q. What strategies optimize the reaction yield for derivatives of this compound in multi-step syntheses?
- Microwave-assisted synthesis : Reduces reaction time for cyclocondensation steps (e.g., from 12 hours to 30 minutes) .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to protect the aldehyde during functionalization at other positions .
- Catalytic systems : Pd/C or CuI can enhance coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
Q. How does the 4-methoxyphenyl group influence the compound’s electronic properties and reactivity?
The electron-donating methoxy group increases electron density on the pyrazine ring, stabilizing intermediates during nucleophilic attacks. This can be quantified via:
- Hammett substituent constants (σ) : Correlate substituent effects with reaction rates.
- Cyclic voltammetry : Measure oxidation potentials to assess electronic effects .
Q. What computational methods are effective for predicting biological activity of derivatives?
- Molecular docking : Use AutoDock Vina to model interactions with targets like TSPO (translocator protein), a marker for neuroinflammation .
- QSAR models : Correlate substituent hydrophobicity (logP) or polar surface area with activity data from radioligand binding assays .
Data Contradiction and Validation
Q. How to resolve discrepancies in crystallographic data versus spectroscopic predictions for substituent positions?
Q. Why might synthetic yields vary significantly between laboratories for this compound?
Variations arise from:
- Oxygen sensitivity : The aldehyde group may oxidize to carboxylic acid under prolonged exposure to air. Use inert atmospheres (N₂/Ar) during synthesis.
- Solvent purity : Trace water in dioxane or DMF can hydrolyze intermediates. Dry solvents over molecular sieves .
Pharmacological Evaluation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
